![molecular formula C22H18ClN5O2 B608324 N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608324.png)

N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide

Overview

Description

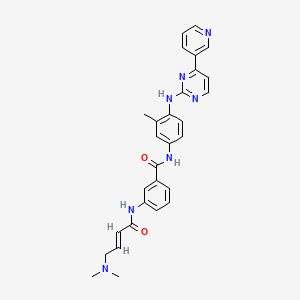

KDU691 is a potent inhibitor of the enzyme phosphatidylinositol-4-OH kinase (PI4K), which plays a crucial role in the life cycle of the malaria parasite Plasmodium falciparum . This compound has shown significant potential in combating malaria, particularly in strains resistant to artemisinin-based combination therapies .

Scientific Research Applications

KDU691 has several scientific research applications:

Chemistry: It is used as a tool compound to study the role of PI4K in various biochemical pathways.

Medicine: The compound is being investigated for its potential use in developing new antimalarial therapies.

Industry: KDU691 is used in the pharmaceutical industry for the development of new drugs targeting PI4K.

Mechanism of Action

KDU691 exerts its effects by inhibiting the enzyme phosphatidylinositol-4-OH kinase (PI4K). This inhibition disrupts the PI4K signaling pathway, which is essential for the survival and replication of Plasmodium falciparum . By targeting this pathway, KDU691 effectively kills the malaria parasite, including strains that are resistant to other treatments .

Biochemical Analysis

Biochemical Properties

KDU691 interacts with the Plasmodium PI4K enzyme . It has been found to selectively inhibit this enzyme, showing a high degree of selectivity for Plasmodium PI4K over human PI4K and PI3K enzymes . This interaction is crucial for its antimalarial activity.

Cellular Effects

KDU691 has significant effects on Plasmodium falciparum, the parasite responsible for malaria. It inhibits the growth of the parasite’s ring-stage parasites, which are the early form of the parasite that infects red blood cells . This inhibition disrupts the life cycle of the parasite, preventing it from proliferating and causing disease.

Molecular Mechanism

The molecular mechanism of action of KDU691 involves binding to and inhibiting the Plasmodium PI4K enzyme . This enzyme is involved in the synthesis of phosphatidylinositol 4-phosphate, a molecule that plays a key role in intracellular trafficking and signal transduction. By inhibiting this enzyme, KDU691 disrupts these processes, leading to the death of the parasite.

Temporal Effects in Laboratory Settings

In laboratory settings, KDU691 has been found to have a potent and rapid effect on Plasmodium falciparum. It inhibits the growth of the parasite’s ring-stage parasites within a short time frame

Dosage Effects in Animal Models

The effects of KDU691 in animal models have not been fully elucidated. It has been found to be effective in inhibiting the growth of Plasmodium falciparum in vitro

Metabolic Pathways

KDU691 interacts with the phosphatidylinositol metabolic pathway by inhibiting the Plasmodium PI4K enzyme . This enzyme is involved in the synthesis of phosphatidylinositol 4-phosphate, a key molecule in this pathway.

Preparation Methods

KDU691 is an imidazopyrazine derivative. The industrial production of KDU691 typically involves multi-step organic synthesis under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

KDU691 undergoes various chemical reactions, including:

Oxidation: KDU691 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: KDU691 can undergo substitution reactions where one or more substituents are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

KDU691 is unique in its high specificity and potency against PI4K. Similar compounds include:

LMV599: Another PI4K inhibitor with similar prophylactic properties but less effective in radical cure.

KDU731: A pyrazolopyridine derivative that also targets PI4K and shows potent antimalarial activity.

KDU691 stands out due to its high efficacy against dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites, making it a valuable tool in the fight against malaria .

properties

IUPAC Name |

N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O2/c1-24-21(29)15-5-3-14(4-6-15)19-11-26-20-12-25-18(13-28(19)20)22(30)27(2)17-9-7-16(23)8-10-17/h3-13H,1-2H3,(H,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMFFISSODJRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=C(N=C3)C(=O)N(C)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

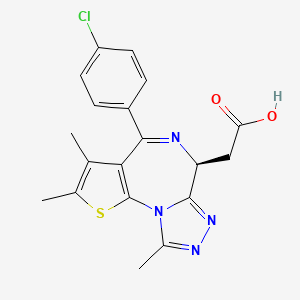

![(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B608252.png)

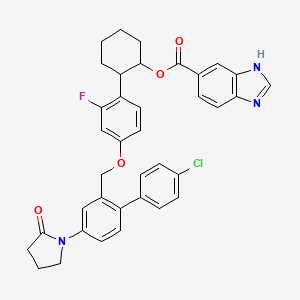

![7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B608259.png)